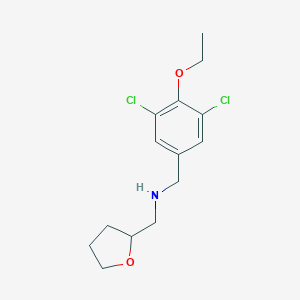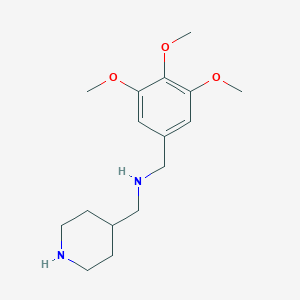
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine, also known as AGN 2979, is a selective histamine H3 receptor antagonist. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a selective histamine H3 receptor antagonist. Histamine H3 receptors are located in the central nervous system and play a role in regulating neurotransmitter release. This compound 2979 binds to the histamine H3 receptor and blocks its activity, leading to increased neurotransmitter release. This mechanism of action has been shown to improve cognitive function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound 2979 has been shown to improve cognitive function in animal models. It has also been shown to reduce inflammation and regulate appetite. These effects are thought to be mediated through the histamine H3 receptor and increased neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a small molecule drug that can be easily synthesized in large quantities and high purity. It has been extensively studied in animal models and has shown promising results in improving cognitive function, reducing inflammation, and regulating appetite. However, there are some limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the disease being studied.
Direcciones Futuras
There are many potential future directions for the study of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979. One area of focus could be its potential therapeutic applications in Alzheimer's disease and Parkinson's disease. Another area of focus could be its potential use in regulating appetite and treating obesity. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Overall, this compound 2979 is a promising drug that has the potential to be used in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 involves the reaction of 4-chlorobenzyl chloride with 3-imidazol-1-yl-propylamine in the presence of a base. The reaction proceeds through nucleophilic substitution and yields this compound 2979 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound 2979 in large quantities and high purity.
Aplicaciones Científicas De Investigación
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and obesity. It has been shown to improve cognitive function, reduce inflammation, and regulate appetite in animal models.
Propiedades
Fórmula molecular |
C13H16ClN3 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H16ClN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
Clave InChI |
YHLPHFDIOWRIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)

![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)